molecular formula C25H22N2O3 B10864822 5-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

5-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10864822
M. Wt: 398.5 g/mol
InChI Key: UXJQXTOCJSCBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-BENZODIOXOL-5-YL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a methylphenyl group, and a toluidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Attachment of the Methylphenyl Group: This step often involves Friedel-Crafts alkylation using a methylphenyl halide and a Lewis acid catalyst.

    Formation of the Pyrrol-2-One Core: This is typically done through a condensation reaction involving an appropriate amine and a diketone.

    Introduction of the Toluidino Group: This final step can be achieved through nucleophilic substitution using a toluidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-BENZODIOXOL-5-YL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the toluidino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amine derivatives

    Substitution: Substituted toluidino derivatives

Scientific Research Applications

5-(1,3-BENZODIOXOL-5-YL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(1,3-BENZODIOXOL-5-YL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-BENZODIOXOL-5-YL)-1-(4-METHYLPHENYL)-3-(4-AMINOPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 5-(1,3-BENZODIOXOL-5-YL)-1-(4-METHYLPHENYL)-3-(4-METHOXYANILINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

5-(1,3-BENZODIOXOL-5-YL)-1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-(4-methylanilino)-1-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H22N2O3/c1-16-3-8-19(9-4-16)26-21-14-22(18-7-12-23-24(13-18)30-15-29-23)27(25(21)28)20-10-5-17(2)6-11-20/h3-14,22,26H,15H2,1-2H3

InChI Key

UXJQXTOCJSCBHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=C(C=C3)C)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.